Home > Products > Screening Compounds P131096 > 4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid
4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid -

4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid

Catalog Number: EVT-5187849
CAS Number:
Molecular Formula: C28H20N2O5
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (Sch527123) []

  • Compound Description: Sch527123 is a potent, allosteric antagonist of both CXCR1 and CXCR2 receptors. It exhibited insurmountable inhibition of chemokine binding and activation of these receptors. Sch527123 effectively inhibited neutrophil chemotaxis and myeloperoxidase release stimulated by CXCL1 and CXCL8. []
  • Relevance: Although Sch527123 does not share direct structural similarities with 4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid, the research paper where it is discussed focuses on identifying and characterizing allosteric antagonists for chemokine receptors. This suggests a potential shared target or mechanism of action, making Sch527123 relevant for comparison and understanding the broader biological context of the target compound. []

2. 4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl) phenyl]ethyl}-1-piperazingyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc) []

  • Compound Description: SCH-D (vicriviroc) is a CCR5 antagonist that has undergone clinical trials. It demonstrates potent inhibition of CCR5 ligand binding and CCR5-mediated Ca2+ mobilization. []
  • Relevance: The research highlighting SCH-D focuses on identifying and characterizing CCR5 antagonists, particularly those targeting HIV-1 infection. While SCH-D is not structurally similar to 4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid, the shared focus on CCR5 modulation suggests a potential connection in terms of biological activity or therapeutic applications. Further investigation into the target compound's potential interaction with CCR5 could be valuable. []

3. 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxyl)methyl]-2, 5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc) []

  • Compound Description: 873140 (aplaviroc) is another CCR5 antagonist that has been clinically evaluated. Like SCH-D, it exhibits potent inhibition of CCR5 ligand binding and CCR5-mediated Ca2+ mobilization. []
  • Relevance: The presence of 873140 in the research emphasizing CCR5 antagonists alongside SCH-D strengthens the potential link between 4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid and CCR5 modulation. Despite the lack of structural similarities, the shared research context suggests a possible shared target or a related mechanism of action. Investigating whether the target compound exhibits any activity towards CCR5 would be informative. []

4. 4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK427857; maraviroc) []

  • Compound Description: UK427857 (maraviroc) is a CCR5 antagonist known for its distinct binding site on CCR5 compared to INCB9471. It effectively blocks CCR5 ligand binding. []
  • Relevance: The research suggests that UK427857 might have a different binding site on CCR5 compared to other antagonists like INCB9471. This information is particularly interesting when considering 4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid. While not structurally similar to UK427857, exploring if the target compound interacts with CCR5 and, if so, determining its binding site could provide valuable insights into its potential mechanism of action and differentiate it from known CCR5 antagonists. []

5. Derivatives of 1,2-bis-sulfonamide []

  • Compound Description: The patent describes a series of 1,2-bis-sulfonamide derivatives designed as modulators of chemokine receptors. These derivatives feature a core 1,2-bis-sulfonamide structure with various substituents (R1, R2, R3, R4, R5, R6, R15, R17) intended to modulate their activity toward chemokine receptors. []
  • Relevance: While the patent does not provide specific structures for all 1,2-bis-sulfonamide derivatives, the general structure and the focus on chemokine receptor modulation make it relevant to 4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid. The target compound, although structurally distinct, might also interact with chemokine receptors. Analyzing the structure-activity relationships of the 1,2-bis-sulfonamide derivatives could provide insights into potential pharmacophores essential for chemokine receptor modulation and guide further investigation into the target compound's activity. []

Properties

Product Name

4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid

IUPAC Name

4-[[1-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]naphthalen-2-yl]oxymethyl]benzoic acid

Molecular Formula

C28H20N2O5

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C28H20N2O5/c31-26-24(29-28(34)30(26)21-7-2-1-3-8-21)16-23-22-9-5-4-6-19(22)14-15-25(23)35-17-18-10-12-20(13-11-18)27(32)33/h1-16H,17H2,(H,29,34)(H,32,33)/b24-16+

InChI Key

FJWFKZSMLBSIAT-LFVJCYFKSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)C(=O)O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)C(=O)O)NC2=O

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)C(=O)O)/NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.